
N-(4-((4-Ethoxyphenyl)amino)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-((4-Ethoxyphenyl)amino)phenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to an amino group and another phenyl ring with an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-Ethoxyphenyl)amino)phenyl)acetamide typically involves the reaction of 4-ethoxyaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 4-Ethoxyaniline is dissolved in a suitable solvent, such as ethanol or methanol.
Step 2: Acetic anhydride is added dropwise to the solution while maintaining the temperature at around 0-5°C.
Step 3: The reaction mixture is stirred for several hours at room temperature.
Step 4: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-((4-Ethoxyphenyl)amino)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or nitro compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenylacetamides.
Aplicaciones Científicas De Investigación
N-(4-((4-Ethoxyphenyl)amino)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(4-((4-Ethoxyphenyl)amino)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. This interaction can lead to the modulation of various biochemical pathways, resulting in the desired therapeutic or biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Acetanilide: N-phenylacetamide, known for its analgesic and antipyretic properties.
Paracetamol: N-(4-hydroxyphenyl)acetamide, widely used as a pain reliever and fever reducer.
Methacetin: N-(4-methoxyphenyl)acetamide, used in liver function tests.
Uniqueness
N-(4-((4-Ethoxyphenyl)amino)phenyl)acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct pharmacological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C16H18N2O2 |
|---|---|
Peso molecular |
270.33 g/mol |
Nombre IUPAC |
N-[4-(4-ethoxyanilino)phenyl]acetamide |
InChI |
InChI=1S/C16H18N2O2/c1-3-20-16-10-8-15(9-11-16)18-14-6-4-13(5-7-14)17-12(2)19/h4-11,18H,3H2,1-2H3,(H,17,19) |
Clave InChI |
JUUWXNQTCPQDJJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S,4S)-5-acetyloxy-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate](/img/structure/B13429464.png)
![N-[1-[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]-1-methylpropyl]-1H-indole-3-ethanamine](/img/structure/B13429472.png)

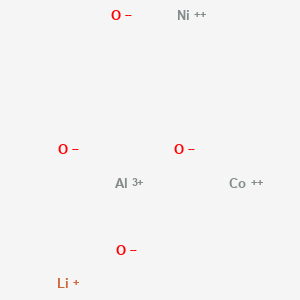
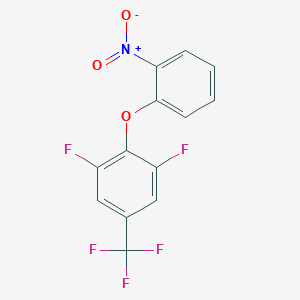
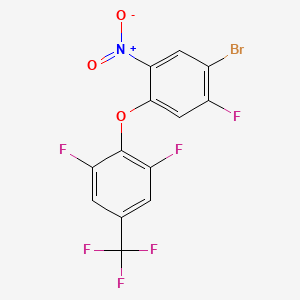
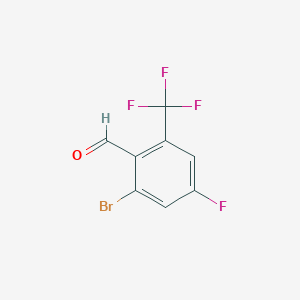
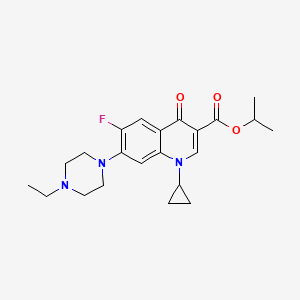

![Tamoxifen 4-N,N-Dimethyl-2-[4-(phenylmethyl)phenoxy]ethanamine](/img/structure/B13429505.png)

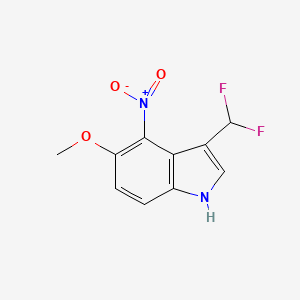

![5-Methoxy-7-oxa-4-azaspiro[2.5]oct-4-ene](/img/structure/B13429521.png)
